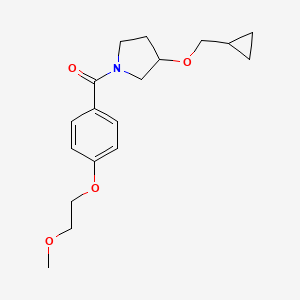
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, etc .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolidine derivatives have been recognized for their antimicrobial properties. The structural flexibility and stereochemical complexity of the pyrrolidine ring allow for the development of new antimicrobial agents with potentially unique mechanisms of action. This could lead to the synthesis of novel antibiotics that are effective against resistant strains of bacteria and other pathogens .
Anticancer Activity
The pyrrolidine scaffold is often used in the design of anticancer drugs. The compound could be investigated for its ability to inhibit the growth of cancer cells. Its molecular structure allows for modifications that could target specific pathways involved in cancer cell proliferation .
Anti-inflammatory Activity
Due to the biological relevance of pyrrolidine derivatives, this compound could serve as a lead structure for the development of anti-inflammatory medications. Its efficacy could be tested in various models of inflammation to assess its potential as a treatment for conditions like arthritis or asthma .
Antidepressant Activity
The pyrrolidine ring system is found in many compounds with central nervous system activity. This compound could be explored for its antidepressant effects, possibly offering a new avenue for the treatment of depression and other mood disorders .
Anticonvulsant Properties
Research into pyrrolidine derivatives has shown potential in the treatment of epilepsy. The compound could be modified to enhance its anticonvulsant properties, providing a basis for new epilepsy treatments .
Drug Design and Stereochemistry
The stereochemistry of the pyrrolidine ring is crucial in drug design. This compound’s chiral centers influence its binding to enantioselective proteins, which could lead to the discovery of drugs with improved selectivity and fewer side effects .
3D Pharmacophore Modeling
The non-planarity of the pyrrolidine ring, known as “pseudorotation,” is advantageous in 3D pharmacophore modeling. This compound could be used to create more accurate models that predict the biological activity of new drug candidates .
Synthesis of Alkaloids and Unusual Amino Acids
Pyrrolidine derivatives are key intermediates in the synthesis of complex natural products, such as alkaloids. This compound could be utilized in the synthesis of unusual β-amino acids, which are valuable in medicinal chemistry and drug development .
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in a molecule can significantly affect the molecule’s pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery and development .
Biological Activity Enhancement
Modifications to the pyrrolidine ring, such as the addition of cyclopropylmethoxy and methoxyethoxy phenyl groups, can enhance the biological activity of a compound. This can lead to the development of more potent and selective agents for various therapeutic areas .
Stereochemical Studies
The stereochemistry of the pyrrolidine ring can influence the interaction of the compound with biological targets. Research into the stereochemical preferences of this compound can provide insights into the design of more effective drugs .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, it allows for efficient exploration of the pharmacophore space. This can be particularly useful in the identification of new drug candidates with desired biological activities .
3D Structure-Activity Relationship (SAR)
The non-planarity of the pyrrolidine ring contributes to the three-dimensional coverage of the molecule, which is beneficial for 3D SAR studies. This can help in understanding how structural changes affect the activity of the compound .
Synthetic Chemistry
The compound can serve as an intermediate in synthetic chemistry, potentially leading to the creation of new molecules with diverse biological activities. Its versatile structure allows for various chemical modifications .
Chemical Biology
In chemical biology, the compound could be used as a tool to probe biological systems, helping to elucidate the function of proteins or pathways within cells .
Material Science
While not directly related to its biological applications, the unique structure of the compound could also be explored in material science for the development of new materials with specific properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-10-11-22-16-6-4-15(5-7-16)18(20)19-9-8-17(12-19)23-13-14-2-3-14/h4-7,14,17H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNPTPUVLATSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

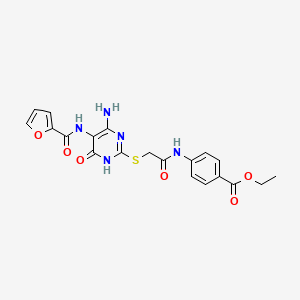
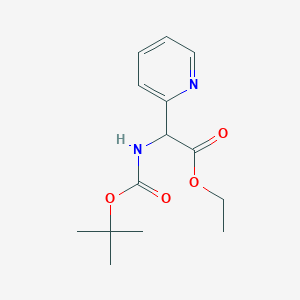



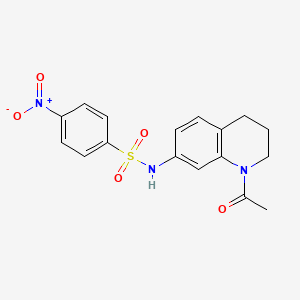
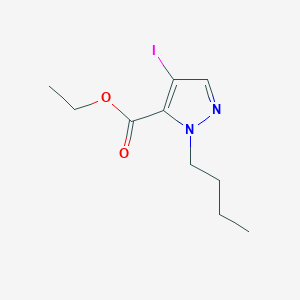

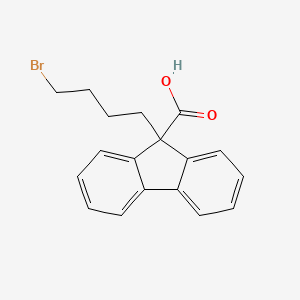

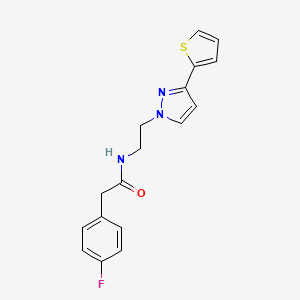
![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2952569.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2952570.png)
